2-Thiophenemethanamine, 5-fluoro-alpha-methyl-

Overview

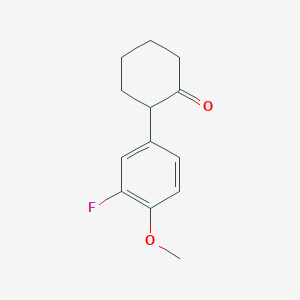

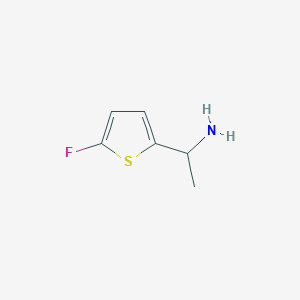

Description

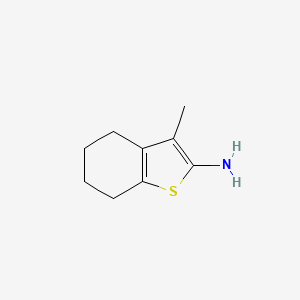

2-Thiophenemethanamine, 5-fluoro-alpha-methyl- is a chemical compound with the molecular formula C6H8FNS. It is a derivative of 2-Thiophenemethanamine, which has a molecular weight of 113.181 . The compound is also known by other names such as 2-Aminomethylthiophene, 2-Thenylamine, 2-Thienylmethylamine, 2-Thiophenemethylamine, and Thiophene-2-methylamine .

Molecular Structure Analysis

The molecular structure of 2-Thiophenemethanamine, 5-fluoro-alpha-methyl- can be analyzed using its InChI string:InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 . This string represents the compound’s molecular structure in a standard format that can be used to generate a 2D or 3D molecular model .

Scientific Research Applications

Material Science and Pharmaceuticals

Thiophene, a sulfur-containing heteroaromatic ring, is significant in material science and pharmaceuticals. Substituted thiophenes, like 5-fluoro-alpha-methyl-2-thiophenemethanamine, exhibit a range of biological activities (antibacterial, antifungal, antioxidant, etc.) and are used in polymeric thiophenes for various applications, such as thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).

Electronics and Sensory Applications

In the field of electronics, 3-Fluoro-4-hexylthiophene, a compound related to 2-thiophenemethanamine, is notable. It's used to modify the electronic properties of conjugated polythiophenes, which are essential in electropolymerization processes, impacting the development of materials for electronic and sensory applications (Gohier et al., 2013).

Radiopharmaceutical Chemistry

Thiophenes, including variants like 5-fluoro-alpha-methyl-2-thiophenemethanamine, find applications in radiopharmaceutical chemistry. They are used in synthesizing radiolabeled compounds for brain imaging and have potential in developing radiopharmaceuticals with modified metabolism and lower lipophilicity (Kilbourn, 1989).

Neuroscience and Molecular Imaging

In neuroscience, derivatives of 2-thiophenemethanamine are used in designing ligands for brain receptors, such as metabotropic glutamate receptors. These compounds, like 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, have high affinity and potency, making them suitable for positron emission tomography (PET) imaging of brain receptors (Siméon et al., 2007).

Chemical Sensing and Analysis

2-Thiophenemethanamine derivatives are also useful in chemical sensing and analysis. For example, azomethine-thiophene pincer ligands, which may be structurally related, are used for detecting metal ions via fluorescence and MALDI-TOF-MS spectroscopy, demonstrating their utility in analytical chemistry and environmental monitoring (Pedras et al., 2007).

properties

IUPAC Name |

1-(5-fluorothiophen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFARHBHCSSUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophenemethanamine, 5-fluoro-alpha-methyl- | |

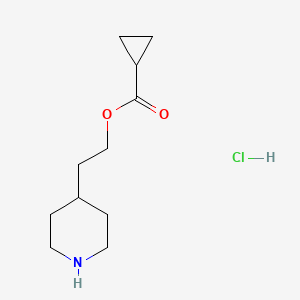

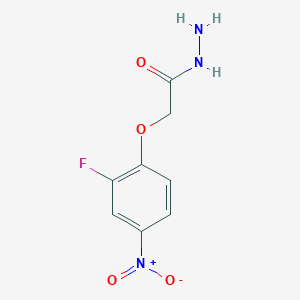

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442864.png)

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)

![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)